1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-amino-4-bromoacetophenone and 2,6-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or saturated ketones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological or chemical activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.
Curcumin: A well-known natural chalcone derivative with potent anti-inflammatory and antioxidant properties.
Uniqueness
1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of specific functional groups such as the amino and bromo substituents, which can impart distinct chemical reactivity and biological activity compared to other chalcones.
Properties
CAS No. |
882854-37-7 |
---|---|
Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-(2-amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16BrNO3/c1-21-16-4-3-5-17(22-2)13(16)8-9-15(20)12-7-6-11(18)10-14(12)19/h3-10H,19H2,1-2H3 |
InChI Key |
CUMHEHZFQBMYRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)C2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.